Tideglusib-d7-1, a stable isotope-labeled derivative of Tideglusib, is a compound under investigation primarily for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. Tideglusib itself is recognized as a non-ATP competitive inhibitor of glycogen synthase kinase 3 (GSK-3), a protein kinase implicated in various cellular signaling pathways, particularly those related to neuronal health and inflammation. The compound was originally developed by the Spanish pharmaceutical company Zeltia Group but has faced challenges in clinical development, leading to its withdrawal from Alzheimer's disease trials in 2012 .
Tideglusib-d7-1 is classified as a small molecule and is part of the investigational drug category. Its chemical structure includes a thiadiazolidine moiety, which contributes to its biological activity. The compound's chemical formula is with a molecular weight of approximately 334.39 g/mol . The stable isotope labeling (d7) indicates the presence of deuterium atoms, enhancing its utility in pharmacokinetic studies.
The synthesis of Tideglusib-d7-1 involves several key steps, typically starting from commercially available precursors. The synthetic route generally includes:
Technical details regarding reaction conditions, solvents, and purification methods are critical for optimizing yield and purity but are often proprietary or not fully disclosed in public literature.
The molecular structure of Tideglusib-d7-1 can be described as follows:
The structure can be represented using various chemical notation systems:
Tideglusib-d7-1 undergoes several important chemical reactions relevant to its mechanism of action:
Tideglusib-d7-1 exerts its effects primarily through the inhibition of GSK-3β. The mechanism can be summarized as follows:
This mechanism highlights its potential role in neuroprotection and inflammation reduction.
The compound's half-life, clearance rates, and specific absorption characteristics remain largely unreported in available literature, necessitating further pharmacokinetic studies.
Tideglusib-d7-1 is primarily investigated for scientific uses related to:
Research continues into its applications not only in neuroscience but also potentially in regenerative medicine due to its effects on cellular signaling pathways involved in tissue repair .
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5